molecular formula C14H18ClF3N2OS B2910787 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone CAS No. 478042-70-5

3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone

Cat. No.: B2910787
CAS No.: 478042-70-5
M. Wt: 354.82
InChI Key: YRJSSZOFXQCOLF-UHFFFAOYSA-N
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Description

This compound is a ketone derivative featuring a 2-butanone core substituted at position 3 with a sulfanyl group. The sulfanyl group is linked to a 1,1-dimethylethyl (tert-butyl) moiety bearing an amino group attached to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl ring. Key structural attributes include:

  • Pyridine ring: Substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, enhancing electron-withdrawing effects and chemical stability .
  • Sulfanyl linkage: A sulfur atom bridges the tert-butyl group and the ketone, which may affect redox stability and metabolic pathways.
  • Ketone functionality: The 2-butanone core contributes to polarity and reactivity .

Physical properties (predicted):

  • Molecular formula: C₁₀H₉ClF₃NOS (similar analog in ).
  • Molecular weight: ~283.7 g/mol.
  • Density: 1.39 g/cm³.
  • Boiling point: ~293.6°C.
  • pKa: -2.27 (indicative of weak acidity, likely due to the CF₃ group) .

Properties

IUPAC Name

3-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropan-2-yl]sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2OS/c1-8(21)9(2)22-13(3,4)7-20-12-11(15)5-10(6-19-12)14(16,17)18/h5-6,9H,7H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJSSZOFXQCOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC(C)(C)CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives.

Scientific Research Applications

3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

3-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl)-2-butanone (CAS 321430-99-3)

  • Structural difference: Lacks the amino-substituted tert-butyl group present in the target compound.
  • Impact: Reduced basicity due to absence of the amino group. Lower molecular weight (283.7 vs. hypothetical ~340–360 g/mol for the target compound). Applications: Not explicitly stated, but analogs with pyridinyl-sulfanyl groups are used in agrochemicals (e.g., haloxyfop-methyl) .

N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide

  • Structural difference : Replaces the ketone with a benzamide and adds a thiazole-methylthio group.
  • Impact: Enhanced hydrogen-bonding capacity due to the amide group. Potential biological activity: Patent data suggest applications in antiviral or anticancer therapies .

Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structural difference : Contains a urea-like linkage and benzamide instead of a ketone and sulfanyl group.
  • Impact :
    • Mode of action: Acaricide targeting chitin synthesis in parasites .
    • Higher molecular weight (C₂₀H₁₀Cl₂F₅N₃O₃ vs. target compound) due to aromatic substituents .

Haloxyfop-methyl (Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

  • Structural difference: Phenoxypropanoate ester with a pyridinyloxy group.
  • Impact :
    • Herbicidal activity: Inhibits acetyl-CoA carboxylase in grasses .
    • Ester group increases volatility and bioavailability compared to sulfanyl-linked compounds.

Tabulated Comparison of Key Attributes

Compound Name Molecular Formula Key Functional Groups Applications Molecular Weight (g/mol)
Target Compound C₁₄H₁₆ClF₃N₂OS (hypothetical) Pyridinylamino, sulfanyl, ketone, tert-butyl Hypothetical: Agrochemical/Pharma ~340–360
3-([3-Chloro-5-(CF₃)-2-pyridinyl]sulfanyl)-2-butanone C₁₀H₉ClF₃NOS Pyridinyl, sulfanyl, ketone Undisclosed (Agrochemical?) 283.7
Fluazuron C₂₀H₁₀Cl₂F₅N₃O₃ Urea, benzamide, pyridinyloxy Acaricide 504.2
Haloxyfop-methyl C₁₆H₁₃ClF₃NO₄ Phenoxypropanoate, pyridinyloxy Herbicide 375.7

Research Findings and Functional Group Impact

  • Pyridinyl Substituents : The 3-chloro-5-CF₃ substitution pattern is common in agrochemicals due to resistance to metabolic degradation .
  • Sulfanyl vs.
  • Amino Group: Introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes in pathogens) .

Biological Activity

The compound 3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone (CAS Number: 478042-70-5) is a sulfur-containing organic molecule notable for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, contributing to its unique chemical properties. The presence of the sulfanyl group enhances its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H15ClF3N2S
Molecular Weight323.78 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing pyridine rings have shown efficacy against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit protein synthesis.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds. For example, some pyridine-based derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the activation of caspases and DNA fragmentation in targeted cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study evaluated the cytotoxicity of a related compound against human leukemia cell lines (HL-60). The results indicated that the compound caused significant DNA fragmentation and activated apoptotic pathways, suggesting potential use in cancer therapy.
    Cell LineIC50 (µM)Mechanism of Action
    HL-6015Induction of apoptosis via caspase activation
    HSC-220DNA fragmentation
  • Antimicrobial Activity
    Another study assessed the antimicrobial efficacy of similar compounds against various pathogens. The results showed promising activity against Gram-positive bacteria, highlighting the potential for development as an antimicrobial agent.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

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